(3-t-Butoxy-4,5-difluorophenyl)magnesium bromide
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Overview
Description
(3-tert-butoxy-4,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely employed for forming carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its reactivity and stability in THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-tert-butoxy-4,5-difluorophenyl)magnesium bromide typically involves the reaction of 3-tert-butoxy-4,5-difluorobromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction Setup: The reaction flask is equipped with a reflux condenser and dried thoroughly.
Addition of Magnesium: Magnesium turnings are added to the flask.
Addition of Bromobenzene Derivative: A solution of 3-tert-butoxy-4,5-difluorobromobenzene in THF is added dropwise to the flask containing magnesium.
Reflux: The mixture is heated under reflux until the magnesium is completely consumed, indicating the formation of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of (3-tert-butoxy-4,5-difluorophenyl)magnesium bromide follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and control over reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-tert-butoxy-4,5-difluorophenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
(3-tert-butoxy-4,5-difluorophenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: Formation of complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Preparation of polymers and advanced materials.
Agricultural Chemistry: Synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of (3-tert-butoxy-4,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.
(4-Methoxyphenyl)magnesium Bromide: Another Grignard reagent with a methoxy group instead of a tert-butoxy group.
(3,5-Difluorophenyl)magnesium Bromide: Lacks the tert-butoxy group but has similar reactivity.
Uniqueness
(3-tert-butoxy-4,5-difluorophenyl)magnesium bromide is unique due to the presence of both tert-butoxy and difluoro substituents, which can influence its reactivity and selectivity in chemical reactions. The tert-butoxy group provides steric hindrance, while the difluoro groups can affect the electronic properties of the compound.
Properties
Molecular Formula |
C10H11BrF2MgO |
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Molecular Weight |
289.40 g/mol |
IUPAC Name |
magnesium;1,2-difluoro-3-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-8-6-4-5-7(11)9(8)12;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
NGZDPBSARFTBQI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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